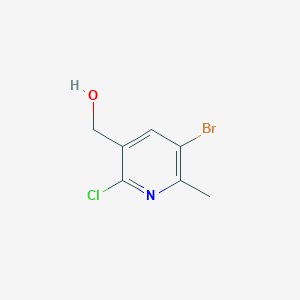

(5-Bromo-2-chloro-6-methyl-pyridin-3-yl)-methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-bromo-2-chloro-6-methylpyridin-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClNO/c1-4-6(8)2-5(3-11)7(9)10-4/h2,11H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFYQEIXPNYSTRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=N1)Cl)CO)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1936227-62-1 | |

| Record name | (5-bromo-2-chloro-6-methylpyridin-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-chloro-6-methyl-pyridin-3-yl)-methanol typically involves the functionalization of a pyridine ring. One common method is the halogenation of 6-methylpyridine, followed by the introduction of a hydroxymethyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation and hydroxymethylation processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Continuous flow reactors and advanced purification techniques are often employed to ensure the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-chloro-6-methyl-pyridin-3-yl)-methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to remove halogen atoms or to convert the hydroxymethyl group to a methyl group.

Substitution: Halogen atoms can be substituted with other functional groups, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield 5-bromo-2-chloro-6-methylpyridine-3-carboxylic acid, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

(5-Bromo-2-chloro-6-methyl-pyridin-3-yl)-methanol serves as a fundamental building block in synthesizing more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and create derivatives with enhanced properties.

Biological Applications

The compound has been investigated for its potential biological activities:

- Antimicrobial Properties : Studies indicate that derivatives exhibit significant antimicrobial effects against various pathogens.

- Anticancer Activity : Research suggests potential anticancer properties through mechanisms involving interaction with specific molecular targets.

- Enzyme Inhibition : The compound may inhibit enzymes associated with disease pathways, making it a candidate for therapeutic development.

Medicinal Chemistry

In medicinal research, derivatives of this compound are being explored as drug candidates:

- Therapeutic Potential : Investigations focus on its efficacy in treating diseases such as cancer and diabetes by modulating biological pathways.

- Clinical Trials : Some derivatives have entered clinical trials, showing promise in targeting specific receptors involved in disease mechanisms.

Industrial Applications

The compound is utilized in various industrial processes:

- Agrochemicals : It serves as an intermediate in producing pesticides and herbicides.

- Dyes and Polymers : Its reactivity allows it to be incorporated into the synthesis of dyes and polymer materials.

Case Studies

- Anticancer Research : A study evaluated the anticancer effects of derivatives of this compound on various cancer cell lines, demonstrating significant cytotoxicity and potential for further development as chemotherapeutic agents.

- Diabetes Management : Research indicated that certain derivatives activate GPR119 receptors, leading to increased insulin secretion in vitro, suggesting applications in managing type 2 diabetes.

Mechanism of Action

The mechanism of action of (5-Bromo-2-chloro-6-methyl-pyridin-3-yl)-methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Pyridine Derivatives

Substituent Positioning and Functional Group Variations

The following table summarizes key structural analogs and their properties:

Key Observations:

Methyl Group Impact: The target compound’s 6-methyl group distinguishes it from the simpler (5-Bromo-2-chloropyridin-3-yl)methanol .

Halogen vs. Methoxy Substitution: The methoxy group in (6-Bromo-5-methoxypyridin-2-yl)methanol introduces electron-donating properties, contrasting with the electron-withdrawing Cl in the target compound. This difference could alter reactivity in nucleophilic or electrophilic reactions.

Halogen Positioning: The isomer (5-Bromo-6-chloropyridin-3-yl)methanol swaps Cl and Br positions compared to the target compound. Such positional changes may affect steric hindrance and intermolecular interactions in synthesis or binding applications.

Physicochemical and Commercial Considerations

- Synthetic Accessibility : The absence of methyl or methoxy groups in simpler analogs (e.g., ) correlates with lower prices ($240/g vs. $420/g for the methoxy derivative ), suggesting that additional substituents increase synthesis complexity.

- Solubility: The hydroxylmethyl group in all compounds enhances water solubility relative to non-polar pyridine derivatives. However, the methyl group in the target compound may slightly reduce solubility compared to its non-methylated counterpart .

Biological Activity

(5-Bromo-2-chloro-6-methyl-pyridin-3-yl)-methanol is a compound with significant potential in medicinal chemistry and biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with bromine, chlorine, and a hydroxymethyl group. This unique arrangement contributes to its reactivity and biological properties. The presence of halogens often enhances binding affinity to biological targets, which can be crucial for its pharmacological effects.

1. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. These compounds can serve as precursors for synthesizing bioactive molecules that may target various pathogens. For instance, studies have shown that certain pyridine derivatives demonstrate significant inhibition against bacterial strains, suggesting their potential as antimicrobial agents .

2. Anticancer Properties

The compound has also been investigated for its anticancer activity. In vitro studies have indicated that derivatives can induce apoptosis in cancer cell lines, including human promyelocytic leukemia HL60 cells and hepatocellular carcinoma HepG2 cells. The mechanism appears to involve the modulation of cellular pathways related to growth and survival .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HL60 | 10 | Induction of apoptosis |

| HepG2 | 15 | Cell cycle arrest |

3. Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Research has suggested that certain derivatives can inhibit pro-inflammatory cytokines, potentially making them useful in treating inflammatory diseases .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, leading to reduced cell proliferation in cancer cells.

- Receptor Modulation : It may also bind to receptors that regulate inflammation and immune responses, thereby modulating these pathways.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various pyridine derivatives derived from this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds with higher halogen substitution showed enhanced antimicrobial activity compared to their unsubstituted counterparts .

Case Study 2: Anticancer Activity

In another investigation, the cytotoxic effects of this compound were assessed on multiple cancer cell lines. The study found that the compound induced significant cell death at micromolar concentrations through apoptosis. Flow cytometry analysis confirmed the activation of caspase pathways, indicating a clear mechanism by which the compound exerts its anticancer effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (5-Bromo-2-chloro-6-methyl-pyridin-3-yl)-methanol?

- Methodology :

Halogenation and Functionalization : Start with a methyl-substituted pyridine precursor. Introduce bromine and chlorine via electrophilic halogenation using agents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂). Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize side reactions .

Hydroxymethylation : Convert a carbonyl group (e.g., aldehyde or ketone) to a hydroxymethyl group using reducing agents like NaBH₄ or LiAlH₄ in anhydrous THF or Et₂O .

Purification : Use silica gel chromatography with gradients of ethyl acetate/hexane (e.g., 50:50 v/v) to isolate the product. Confirm purity (>95%) via HPLC or GC-MS .

- Example Data :

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Bromination | NBS, DMF, 80°C | 70% | 90% |

| Chlorination | SO₂Cl₂, CH₂Cl₂, 0°C | 65% | 88% |

| Reduction | NaBH₄, MeOH, RT | 85% | 95% |

Q. How should researchers characterize the purity and structural integrity of this compound?

- Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl at C6, Br/Cl positions). Key peaks: δ ~4.5 ppm (-CH₂OH), δ ~2.5 ppm (CH₃) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 223.94 (C₇H₇BrClNO⁺) .

- HPLC : Use a C18 column with acetonitrile/water (60:40) mobile phase; retention time ~8.2 min .

Q. What are the key stability considerations for storing this compound?

- Storage :

- Protect from light and moisture due to photosensitivity of bromine and hygroscopic -OH group.

- Store under argon at -20°C in amber vials with desiccants (e.g., silica gel) .

- Decomposition Risks :

- Hydrolysis of Cl/Br substituents in aqueous media; avoid prolonged exposure to protic solvents .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitutions?

- Methods :

- DFT Calculations : Use Gaussian or ORCA to model transition states for SNAr reactions. The electron-withdrawing Br/Cl groups activate C2 and C5 positions, while the methyl group at C6 sterically hinders C4 .

- Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic hotspots (e.g., C5-Br as a leaving group) .

Q. What strategies resolve contradictory data regarding reaction yields in different solvent systems?

- Approach :

Design of Experiments (DoE) : Vary solvent polarity (e.g., DMF vs. THF), temperature, and catalyst loading to identify optimal conditions.

Kinetic Profiling : Monitor reaction progress via in-situ IR or LC-MS to detect intermediates (e.g., dehalogenation byproducts) .

- Case Study : In THF, yields drop to 40% due to poor solubility, while DMF improves yields to 75% but risks overhalogenation .

Q. How do steric and electronic effects of substituents influence cross-coupling reactions?

- Electronic Effects :

- Br and Cl act as electron-withdrawing groups, enhancing electrophilicity at C5 for Suzuki-Miyaura couplings.

- Methyl at C6 increases steric hindrance, reducing reactivity at C4 .

- Catalyst Optimization : Use Pd(PPh₃)₄ with bulky ligands (e.g., SPhos) to mitigate steric challenges .

Q. What in vitro assays are suitable for evaluating the biological activity of derivatives?

- Assays :

- Kinase Inhibition : Test against GSK-3β or CDK2 using fluorescence polarization assays .

- Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

Data Contradiction Analysis

- Example Contradiction : Conflicting reports on optimal bromination conditions (NBS vs. Br₂).

Hazard and Safety

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.